

Comprehensive Technical Guide: 2,6-Dichloro-4-(methylsulfanyl)benzoic Acid

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Compound of Interest

Compound Name:	2,6-dichloro-4-(methylsulfanyl)benzoic acid
CAS No.:	2145093-98-5
Cat. No.:	B6163369

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Executive Summary

2,6-Dichloro-4-(methylsulfanyl)benzoic acid (DCMSBA), also referred to as 2,6-dichloro-4-(methylthio)benzoic acid, is a highly functionalized aromatic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Bearing the CAS Registry Number 2145093-98-5, this compound is characterized by a sterically demanding 2,6-dichloro substitution pattern and an electron-donating para-methylsulfanyl (-SCH₃) group[2].

Understanding its exact molecular weight (237.10 g/mol) and its physicochemical behavior is critical for accurate stoichiometric calculations, mass spectrometry validation, and successful downstream synthetic transformations. This whitepaper provides a field-proven, self-validating guide to the physicochemical profiling, analytical validation, and synthetic utility of DCMSBA.

Physicochemical Profiling & Molecular Weight Analysis

Atomic Composition and Exact Mass Calculation

The molecular formula for DCMSBA is $C_8H_6Cl_2O_2S$ [2]. The molecular weight is calculated based on the standard atomic weights of its constituent elements. Precision in this calculation is paramount for preparing exact molar solutions and determining theoretical yields in multi-step drug discovery syntheses.

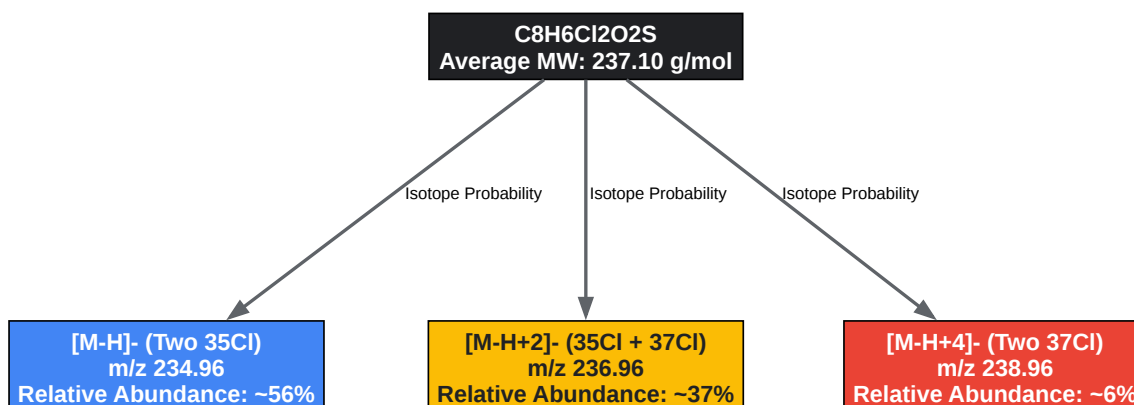
Table 1: Atomic Mass Contributions to DCMSBA

Element	Atom Count	Atomic Weight (g/mol)	Total Contribution (g/mol)	Mass Fraction (%)
Carbon (C)	8	12.011	96.088	40.53%
Hydrogen (H)	6	1.008	6.048	2.55%
Chlorine (Cl)	2	35.450	70.900	29.90%
Oxygen (O)	2	15.999	31.998	13.50%
Sulfur (S)	1	32.065	32.065	13.52%
Total	19	-	237.10	100.00%

Isotopic Distribution Causality

While the average molecular weight is 237.10 g/mol , high-resolution mass spectrometry (HRMS) will not display a single peak at this mass. The presence of two chlorine atoms dictates a highly specific isotopic signature. Chlorine naturally exists as two stable isotopes: ^{35}Cl (~75% abundance) and ^{37}Cl (~25% abundance).

Because DCMSBA contains two chlorine atoms, the binomial expansion $(a+b)^2$ dictates a predictable 9:6:1 peak intensity ratio for the molecular ion cluster. This isotopic causality is a self-validating feature during analytical QC; if the 9:6:1 ratio is absent, the structural integrity of the di-chloro moiety is compromised.



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Caption: Isotopic distribution pattern driven by the di-chloro substitution in DCMSBA.

Synthetic Utility & Experimental Workflow

Mechanistic Insights: Overcoming Steric Hindrance

The ortho,ortho-disubstitution (2,6-dichloro) creates severe steric shielding around the carboxylic acid carbon. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often fail because the bulky active ester intermediates cannot easily be attacked by incoming nucleophiles. To bypass this, the carboxylic acid must be converted into a highly reactive, less sterically demanding intermediate: the acid chloride.

(Note: In workflows where the carboxylic acid must be protected during upstream cross-coupling reactions, the ethyl ester derivative—MW: 265.16 g/mol, CAS: 2145093-96-3—is frequently utilized[3].)

Protocol: Sterically Hindered Amide Bond Formation

This self-validating protocol ensures complete conversion by driving the reaction through an acyl chloride intermediate.

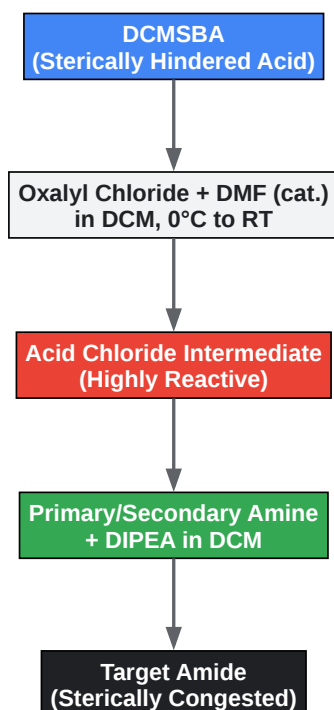
Reagents & Materials:

- DCMSBA (1.0 eq, 237.10 mg = 1.0 mmol)
- Oxalyl Chloride (1.5 eq, 1.5 mmol)
- N,N-Dimethylformamide (DMF) (Catalytic, 1 drop)
- Dichloromethane (DCM) (Anhydrous, 10 mL)
- Target Amine (1.2 eq, 1.2 mmol)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

Step-by-Step Methodology:

- **Activation:** Suspend DCMSBA in anhydrous DCM under an inert nitrogen atmosphere and cool the reaction flask to 0°C.
- **Catalysis:** Add a catalytic amount of DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, significantly accelerating the reaction.
- **Chlorination:** Dropwise add oxalyl chloride. The reaction will effervesce as CO and CO₂ gases evolve. Self-Validation: This gas evolution is a visual indicator of reaction progress.
- **Concentration:** Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl, yielding the crude acid chloride.
- **Coupling Prep:** Redissolve the highly reactive acid chloride in anhydrous DCM (5 mL) and cool to 0°C.
- **Nucleophilic Attack:** Slowly add a pre-mixed solution of the target amine and DIPEA in DCM (5 mL). Allow the reaction to warm to room temperature and stir for 4-12 hours.

- Quenching & Extraction: Quench with saturated aqueous NaHCO_3 . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate for downstream column chromatography.



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Caption: Synthetic workflow for amide coupling overcoming 2,6-dichloro steric hindrance.

Analytical Validation Protocol (LC-MS)

To verify the molecular weight and purity of the synthesized or purchased DCMSBA, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Because DCMSBA is a

carboxylic acid, it readily loses a proton to form the $[M-H]^-$ anion, making negative-mode Electrospray Ionization (ESI-) the optimal detection method.

Table 2: Standard LC-MS Gradient Protocol for DCMSBA

Time (min)	Flow Rate (mL/min)	Mobile Phase A (H ₂ O + 0.1% FA)	Mobile Phase B (MeCN + 0.1% FA)
0.0	0.8	95%	5%
1.0	0.8	95%	5%
5.0	0.8	5%	95%
7.0	0.8	5%	95%
7.1	0.8	95%	5%
10.0	0.8	95%	5%

Validation Criteria:

- Retention Time: The compound is highly lipophilic due to the dichloro and methylsulfanyl groups. Expect a retention time in the later half of the gradient (typically 4.5 - 5.5 min depending on the specific C18 column dimensions).
- Mass Verification: The extracted ion chromatogram (EIC) must show the characteristic isotopic triad at m/z 234.96, 236.96, and 238.96 in negative mode, confirming the exact molecular weight and the presence of two chlorine atoms.

References

- Boroncore. "2,6-Dichloro-4-(methylsulfanyl)benzoic acid (CAS 2145093-98-5)." Boroncore Product Catalog. Available at: [\[Link\]](#)

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Sources

- 1. CAS:1824603-70-4, 2,6-Dichloro-3-(methylthio)benzoic acid-毕得医药 [bidepharm.com]
- 2. 2145093-98-5 | 2,6-Dichloro-4-(methylsulfanyl)benzoic acid | Boroncore [boroncore.com]
- 3. chemscene.com [chemscene.com]
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